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molecular formula C9H11NO2 B8815686 2-Amino-4-ethylbenzoic acid

2-Amino-4-ethylbenzoic acid

Cat. No. B8815686
M. Wt: 165.19 g/mol
InChI Key: WNYFUEDXRZPXTQ-UHFFFAOYSA-N
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Patent
US04665070

Procedure details

In a 500 ml flask, was placed 16.84 gm of 6-ethyl isatin which was covered with 216 ml of 1.5M sodium hydroxide solution. With stirring, the mixture was warmed to 50° C. Heating was discontinued and the solution was treated with a 30% solution of hydrogen peroxide (24 ml) which was added at such a rate to maintain the temperature at between 50° to 65° C. The mixture was left to slowly cool to room temperature and was then acidified to pH 4 with concentrated hydrochloric acid. The precipitated product was then collected by filtration: mp. 117°-120° C.; yield 8.93 gm.
Quantity
16.84 g
Type
reactant
Reaction Step One
Quantity
216 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
24 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:11]=[C:10]2[C:6]([C:7](=[O:13])C(=O)[NH:9]2)=[CH:5][CH:4]=1)[CH3:2].[OH-:14].[Na+].OO.Cl>>[CH2:1]([C:3]1[CH:11]=[C:10]([NH2:9])[C:6](=[CH:5][CH:4]=1)[C:7]([OH:13])=[O:14])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
16.84 g
Type
reactant
Smiles
C(C)C1=CC=C2C(C(NC2=C1)=O)=O
Step Two
Name
Quantity
216 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
24 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 ml flask, was placed
TEMPERATURE
Type
TEMPERATURE
Details
Heating
ADDITION
Type
ADDITION
Details
was added at such a rate
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at between 50° to 65° C
WAIT
Type
WAIT
Details
The mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
to slowly cool to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitated product was then collected by filtration

Outcomes

Product
Name
Type
Smiles
C(C)C=1C=C(C(C(=O)O)=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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